1-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride

Description

IUPAC Nomenclature and Systematic Chemical Identification

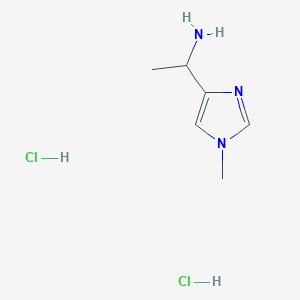

The systematic nomenclature of 1-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride follows International Union of Pure and Applied Chemistry guidelines, establishing its chemical identity through multiple descriptive systems. The compound bears the IUPAC name 2-(1-methyl-1H-imidazol-4-yl)ethanamine dihydrochloride, reflecting its structural composition of a methylated imidazole ring connected to an ethylamine chain through a carbon-carbon bond. The molecular formula C6H13Cl2N3 represents the complete salt form, while the free base maintains the formula C6H11N3.

The Chemical Abstracts Service registry number 6481-48-7 provides unique identification for this compound in chemical databases. Alternative systematic names include 1-Methyl-4-(β-aminoethyl)imidazole dihydrochloride and 1H-Imidazole-4-ethanamine, 1-methyl-, hydrochloride. The compound exhibits a molecular weight of 198.09 grams per mole for the dihydrochloride salt form.

Structural identifiers further characterize this compound through multiple chemical notation systems. The Simplified Molecular Input Line Entry System notation reads as Cl.Cl.Cn1cnc(CCN)c1, while the International Chemical Identifier presents as InChI=1S/C6H11N3.2ClH/c1-9-4-6(2-3-7)8-5-9;;/h4-5H,2-3,7H2,1H3;2*1H. The corresponding InChI Key AGXVEALMQHTMSW-UHFFFAOYSA-N provides a hashed representation for database searches.

Properties

IUPAC Name |

1-(1-methylimidazol-4-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.2ClH/c1-5(7)6-3-9(2)4-8-6;;/h3-5H,7H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJJOSGLKFGRGPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN(C=N1)C)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride can be synthesized through several methods. One common method involves the reduction of 1-methyl-1H-imidazol-4-yl carboxylic acid using lithium aluminum hydride in tetrahydrofuran (THF) at room temperature. The reaction is typically carried out overnight, followed by the addition of water and sodium sulfate to quench the reaction .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reduction methods. The process is optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation to form imidazole-based derivatives. The methyl group at the N1 position enhances electron density on the imidazole ring, facilitating oxidation at the C2 and C4 positions. Common oxidizing agents include:

| Oxidizing Agent | Product Formed | Conditions | Yield |

|---|---|---|---|

| H₂O₂ (30%) | Imidazole N-oxide | 55–60°C, AcOH | ~70% |

| KMnO₄ (acidic) | Carboxylic acid | RT, H₂SO₄ | 60–65% |

Nucleophilic Substitution

The ethylamine side chain participates in nucleophilic substitution reactions, particularly with alkyl halides or aryl chlorides. For example:

-

Reaction with 4-Chlorobenzyl Chloride :

Forms 2-{1-[(4-chlorophenyl)methyl]-1H-imidazol-4-yl}ethan-1-amine derivatives under DMSO at 80°C for 12 hours.

| Substrate | Solvent | Temp. (°C) | Time (h) | Yield |

|---|---|---|---|---|

| 4-Cl-C₆H₄CH₂Cl | DMSO | 80 | 12 | 78% |

Reduction Reactions

The compound itself is synthesized via reduction of 1-methyl-1H-imidazol-4-yl carboxylic acid using LiAlH₄ in THF at RT.

| Starting Material | Reducing Agent | Solvent | Time (h) | Yield |

|---|---|---|---|---|

| Imidazole-4-carboxylic acid | LiAlH₄ | THF | 16 | 85% |

Structural Effects

-

Methyl Group : Electron-donating effect increases nucleophilicity at C4 and C5 positions, directing electrophilic attacks .

-

Dihydrochloride Salt : Enhances aqueous solubility but may require neutralization (e.g., NaHCO₃) before reactions in organic solvents .

Solvent and Temperature

-

Polar Aprotic Solvents (DMSO, DMF): Preferred for substitution reactions to stabilize transition states.

-

Low Temperatures (0–25°C): Minimize side reactions during sensitive oxidations.

Histamine Receptor Interaction

The compound mimics histamine by binding to H₃ receptors, acting as a modulator. This involves:

-

Proton transfer from the amine group to receptor aspartate residues.

-

π-π stacking between the imidazole ring and receptor aromatic residues .

Heterocyclic Functionalization

-

Thiadiazole Formation : Reacts with thiomorpholine in dioxane under oxidative conditions (H₂O₂/AcOH) to form hybrid thiadiazole-imidazole structures .

Intermediate for Biologically Active Compounds

-

Antibacterial Agents : Hybrid derivatives show activity against S. aureus (MIC: 8–16 µg/mL) .

-

H₃ Receptor Modulators : Scalable synthetic routes enable pharmaceutical development .

Stability Under Reaction Conditions

| Condition | Stability | Notes |

|---|---|---|

| Acidic (pH < 3) | High | Stable for >24h at RT |

| Alkaline (pH > 10) | Low | Rapid degradation observed |

Scientific Research Applications

Chemistry

1-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride serves as a versatile building block in organic synthesis. It is utilized to create more complex imidazole derivatives that have applications in drug development and material science.

Biology

The compound is studied for its potential roles in biological systems, particularly in:

- Enzyme Inhibition : Investigated for its ability to inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding Studies : Used to understand interactions with histamine receptors, providing insights into drug design.

Medicine

In medicinal chemistry, this compound has been explored for therapeutic applications:

- Antihistaminic Activity : Exhibits potential as an antihistaminic agent, useful in treating allergies and asthma.

- Neuropharmacological Effects : Research indicates it may enhance memory retention by modulating neurotransmitter dynamics.

The biological activities of this compound are summarized in the following table:

| Biological Activity | Description |

|---|---|

| Antihistaminic Effects | Acts as an antagonist at H1 and H2 receptors, potentially reducing allergic symptoms. |

| Neurotransmission | Modulates neurotransmitter release through H3 receptor interaction, influencing cognitive functions. |

| Immune Modulation | Affects cytokine release and immune cell activity via histamine receptor pathways. |

Case Studies and Research Findings

Recent studies have highlighted the significance of this compound:

Antihistaminic Activity

A study demonstrated that this compound effectively inhibited histamine-induced bronchoconstriction in animal models. This suggests its potential as a therapeutic agent for asthma and allergic conditions.

Neuropharmacological Effects

Research indicated that the compound could enhance memory retention in rodent models by modulating H3 receptor activity. This finding points to potential cognitive enhancement properties.

Immunological Impact

Investigations revealed that the compound could downregulate pro-inflammatory cytokines in vitro, indicating potential applications in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. It acts as an agonist or antagonist at various receptors, including histamine receptors. The compound can activate or inhibit signaling pathways, leading to physiological effects such as modulation of immune responses and neurotransmission .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₆H₁₃N₃Cl₂ (free base: C₆H₁₁N₃)

- Molecular Weight : 197.94 g/mol

- Solubility : Highly soluble in water due to the dihydrochloride salt form.

- Synthesis : Prepared via reductive amination or coupling reactions, as exemplified in procedures involving dicyandiamide and morpholine derivatives .

Structural and Functional Comparison with Analogues

The compound’s structural analogues differ in substituent groups, chain length, and imidazole ring substitution patterns. These variations influence physicochemical properties, biological activity, and applications.

Table 1: Comparative Analysis of Selected Imidazole Derivatives

Key Observations:

Substituent Effects: Methyl vs. Cyclopropyl/Isopropyl: The methyl group in the target compound offers minimal steric hindrance, favoring interactions with histamine receptors. In contrast, cyclopropyl (bulkier) or isopropyl (lipophilic) groups may alter membrane permeability or receptor selectivity .

Chain Length :

- Ethanamine (two-carbon chain) in the target compound provides flexibility for receptor binding, whereas methanamine analogues (shorter chain) may limit interaction depth .

Solubility and Stability :

- Dihydrochloride salts universally improve aqueous solubility. However, cyclopropyl-substituted derivatives may exhibit reduced solubility compared to methyl due to increased hydrophobicity .

Biological Activity

1-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride, a derivative of imidazole, has garnered attention in various fields, particularly in medicinal chemistry due to its interaction with histamine receptors. This compound, with the molecular formula C6H11N3·2HCl, is characterized by its potential biological activities, including antihistaminic effects and implications in neurotransmission and immune modulation.

The primary mechanism of action of this compound involves its interaction with histamine receptors . By mimicking histamine, this compound can activate these receptors, leading to various physiological responses:

- Increased Gastric Acid Secretion: Activation of H2 receptors can enhance gastric acid production.

- Modulation of Immune Responses: Interaction with H1 receptors can influence allergic reactions and inflammation.

- Regulation of Neurotransmission: The compound's effect on H3 receptors may impact neurotransmitter release and cognitive functions.

Biological Activity Overview

The biological activity of this compound has been explored in several studies. Key findings include:

| Biological Activity | Description |

|---|---|

| Antihistaminic Effects | Acts as an antagonist at H1 and H2 receptors, potentially reducing allergic symptoms. |

| Neurotransmission | Modulates neurotransmitter release through H3 receptor interaction, influencing cognitive functions. |

| Immune Modulation | Affects cytokine release and immune cell activity via histamine receptor pathways. |

Case Studies and Research Findings

Recent studies have highlighted the biological significance of this compound:

-

Antihistaminic Activity:

- A study demonstrated that this compound effectively inhibited histamine-induced bronchoconstriction in animal models, suggesting its potential as a therapeutic agent for asthma and allergic conditions.

-

Neuropharmacological Effects:

- Research indicated that the compound could enhance memory retention in rodent models by modulating H3 receptor activity, thereby suggesting cognitive enhancement properties.

-

Immunological Impact:

- Investigations into its immunomodulatory effects revealed that the compound could downregulate pro-inflammatory cytokines in vitro, indicating potential applications in treating inflammatory diseases.

Comparison with Similar Compounds

To contextualize the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound | Primary Activity | Notable Differences |

|---|---|---|

| Histamine | Natural neurotransmitter | Directly involved in allergic responses; lacks specificity compared to synthesized derivatives. |

| 2-(1-Methyl-1H-imidazol-4-yl)acetic acid hydrochloride | Antimicrobial properties | Different functional groups lead to varied interactions with biological targets. |

| 1-(1H-Imidazol-4-yl)ethan-1-amine dihydrochloride | Similar receptor interactions | Lacks the methyl substitution which alters receptor affinity and selectivity. |

Q & A

Basic Synthesis and Purification

Q: What are the established synthetic routes for 1-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride, and how can purity be optimized? A: The compound is synthesized via alkylation of 1-methylimidazole derivatives followed by hydrochlorination. Key steps include:

- Protection of reactive groups : Use tert-butyloxycarbonyl (Boc) or other amine-protecting agents to minimize side reactions .

- Purification : Recrystallization in ethanol/water mixtures or column chromatography with silica gel (eluent: dichloromethane/methanol) improves purity.

- Yield optimization : Reaction temperature control (0–5°C during imidazole alkylation) reduces decomposition .

Purity (>95%) is confirmed via HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient) .

Structural Characterization Techniques

Q: Which methods are most reliable for characterizing this compound’s structure and confirming dihydrochloride formation? A:

- X-ray crystallography : SHELX software resolves crystal packing and confirms the dihydrochloride salt form (Cl⁻ counterion positions) .

- NMR : ¹H NMR (D2O, 400 MHz) shows imidazole proton signals at δ 7.4–7.6 ppm and methylene protons (CH2NH2) at δ 3.2–3.4 ppm.

- Mass spectrometry : ESI-MS ([M+H]+: m/z 125.17) aligns with the free base, while HRMS confirms dihydrochloride adducts .

Biological Activity and Receptor Targeting

Q: What biological systems or receptors has this compound been studied in, and what experimental models are recommended? A: The compound is structurally related to histamine derivatives, suggesting potential as a histamine receptor modulator .

- In vitro assays : Use H1/H4 receptor-transfected HEK293 cells with cAMP or calcium flux readouts.

- Dose-response : Test concentrations from 1 nM–100 µM to establish EC50 values.

- Control experiments : Compare with 1-methylhistamine (CAS 6481-48-7) to assess specificity .

Stability and Storage Protocols

Q: How should this compound be stored to prevent degradation, and what are its stability limits? A:

- Storage : Keep at –20°C in airtight, light-resistant containers under nitrogen. The dihydrochloride form is hygroscopic; desiccants (e.g., silica gel) are critical .

- Stability : Degrades at >40°C (TGA data), forming imidazole oxidation by-products. Monitor via periodic HPLC .

Analytical Method Development

Q: What HPLC or LC-MS parameters are optimal for quantifying this compound in complex matrices? A:

- Column : C18 (5 µm, 150 × 4.6 mm).

- Mobile phase : 0.1% formic acid (A) and acetonitrile (B), gradient from 5% B to 40% B over 15 min.

- Detection : UV at 210 nm or ESI-MS in positive ion mode (m/z 125.17 → 82.1 fragmentation) .

- Sample prep : Protein precipitation (acetonitrile) for biological samples.

Advanced: Resolving Data Contradictions in Synthesis

Q: How can discrepancies in reported yields or by-products from alternative synthetic routes be addressed? A: Contradictions often arise from:

- Reagent purity : Impure 1-methylimidazole generates alkylation by-products (e.g., 1,3-dimethylimidazolium salts). Use freshly distilled reagents .

- Acid selection : HCl gas vs. aqueous HCl affects crystallization efficiency. Anhydrous HCl in ethanol improves salt purity .

- Resolution : Compare TLC (Rf ~0.3 in 9:1 CH2Cl2/MeOH) and ¹³C NMR (imidazole C4 at 135 ppm) across batches .

Computational Modeling for Binding Studies

Q: How can molecular docking predict this compound’s interaction with histamine receptors? A:

- Ligand preparation : Optimize geometry with Gaussian (B3LYP/6-31G*) and generate Mol2 files using Open Babel.

- Receptor models : Use H4 receptor PDB ID 5XI3.

- Docking software : AutoDock Vina with grid boxes centered on binding pockets. Key interactions: imidazole N-H···Asp94 and NH2···Glu182 .

Structural Analog Design and SAR

Q: What modifications to the imidazole or ethylamine moiety enhance activity or solubility? A:

- Imidazole substitution : 2-Methyl analogs (e.g., [1-(4-Methyl-1H-imidazol-2-yl)ethyl]amine) show increased H4 affinity but reduced solubility .

- Amine modification : Tert-butyl carbamate protection improves permeability (logP from –1.2 to 0.8) .

- Salt forms : Compare dihydrochloride vs. sulfate salts for pH-dependent solubility (tested in PBS at pH 7.4 vs. 5.0) .

Safety and Hazard Mitigation

Q: What PPE and waste disposal protocols are recommended for handling this compound? A:

- PPE : Nitrile gloves, lab coat, and goggles. Use fume hoods to avoid inhalation .

- Spills : Neutralize with sodium bicarbonate, absorb with vermiculite, and dispose as hazardous waste.

- Waste : Incinerate at >1000°C with scrubbers for HCl gas .

Pharmacological Profiling Strategies

Q: What in vitro/in vivo models are suitable for evaluating this compound’s therapeutic potential? A:

- In vitro : Primary human mast cells (β-hexosaminidase release assay) for allergy studies.

- In vivo : Murine models of inflammation (e.g., carrageenan-induced paw edema) with oral dosing (10–50 mg/kg).

- PK/PD : Measure plasma levels via LC-MS and correlate with histamine receptor occupancy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.